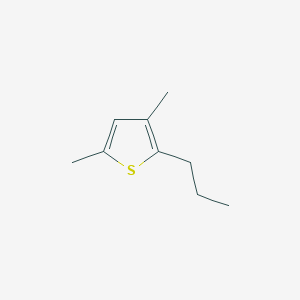
3,5-Dimethyl-2-propylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-2-propylthiophene: is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The molecular formula of this compound is C9H14S
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-2-propylthiophene can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize thiophene derivatives . Another method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethyl-2-propylthiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated thiophenes.
Scientific Research Applications
Chemistry: 3,5-Dimethyl-2-propylthiophene is used in the synthesis of conjugated polymers for electronic applications. These polymers exhibit excellent optical and conductive properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential as pharmacologically active compounds. They exhibit various biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties .
Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors and in the fabrication of organic semiconductors .
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2-propylthiophene involves its interaction with specific molecular targets and pathways. In biological systems, thiophene derivatives can inhibit enzymes or interact with cellular receptors, leading to various pharmacological effects. For example, they may inhibit protein synthesis or disrupt membrane function, resulting in antimicrobial activity .
Comparison with Similar Compounds
Thiophene: The parent compound with a simpler structure.
2,3-Dimethyl-5-propylthiophene: A closely related isomer.
2-Propylthiophene: Another thiophene derivative with a different substitution pattern
Uniqueness: 3,5-Dimethyl-2-propylthiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications requiring specific electronic or pharmacological characteristics.
Properties
CAS No. |
113591-54-1 |
|---|---|
Molecular Formula |
C9H14S |
Molecular Weight |
154.27 g/mol |
IUPAC Name |
3,5-dimethyl-2-propylthiophene |
InChI |
InChI=1S/C9H14S/c1-4-5-9-7(2)6-8(3)10-9/h6H,4-5H2,1-3H3 |
InChI Key |
AIKMKEMIIQNNSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=C(S1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















